4-Hydroxy-6-methyl-2-propylquinoline
Description
4-Hydroxy-6-methyl-2-propylquinoline is a quinoline derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 6-position, and a propyl chain at the 2-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of such compounds often involves cyclization reactions, such as the condensation of aryl amines with carbonyl-containing precursors under acidic conditions (e.g., using polyphosphoric acid, PPA) .
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-4-10-8-13(15)11-7-9(2)5-6-12(11)14-10/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLIEIZISNQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651215 | |
| Record name | 6-Methyl-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-86-5 | |
| Record name | 6-Methyl-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Hydroxy-6-methyl-2-propylquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another method includes the cyclization of anthranilic acid derivatives . Industrial production methods often employ green and sustainable chemistry practices, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 4 undergoes oxidation to form quinone derivatives. This reaction is typically mediated by strong oxidizing agents under acidic conditions.
Key Reagents and Conditions:
-
Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at 60–80°C .
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Chromium trioxide (CrO₃) in acetic acid (AcOH) under reflux .
Products:
-
4-Oxo-6-methyl-2-propylquinoline : A quinone derivative with enhanced electrophilicity due to the ketone group .
Mechanism:
-
Protonation of the hydroxyl group enhances its leaving ability.
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Two-electron oxidation forms a ketone via a radical intermediate.
Reduction Reactions
The quinoline ring can undergo reduction to yield partially saturated derivatives.
Key Reagents and Conditions:
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Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ (1–3 atm) in ethanol .
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Sodium borohydride (NaBH₄) in methanol at 0–25°C for selective reduction of the carbonyl group .
Products:
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1,2,3,4-Tetrahydro-6-methyl-2-propylquinolin-4-ol : A dihydroquinoline derivative with retained hydroxyl functionality .
Selectivity Notes:
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Pd/C preferentially reduces the aromatic ring over the hydroxyl group.
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NaBH₄ selectively reduces carbonyl groups if present in modified derivatives .
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring, particularly at positions 5 and 7 due to the directing effects of the hydroxyl and methyl groups.
Common Reactions:
Mechanistic Insights:
-
The hydroxyl group activates the ring via electron donation, favoring electrophilic attack at positions 5 and 7.
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Steric hindrance from the propyl group at position 2 limits substitution at position 8 .
4.1. Knoevenagel Condensation
Ethyl 4-hydroxy-2-propylquinoline-3-carboxylate is synthesized via a one-pot Knoevenagel reaction using:
4.2. Aza-Wittig Reaction
Used to introduce nitrogen-containing substituents:
Comparative Reactivity
| Derivative | Reactivity Trend |
|---|---|
| 4-Hydroxy-6-methyl-2-phenylquinoline | Higher electrophilic substitution due to phenyl group |
| 4-Hydroxy-8-methyl-2-propylquinoline | Reduced solubility in polar solvents |
Scientific Research Applications
Medicinal Chemistry
One of the most prominent applications of 4-hydroxy-6-methyl-2-propylquinoline is in antimalarial drug development . Research has shown that derivatives of quinoline compounds exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, structure-activity relationship (SAR) studies have indicated that modifications to the quinoline scaffold can enhance antiplasmodial activity .
Case Study:
A study involving a series of 4-aminoquinoline derivatives demonstrated that specific substitutions could improve efficacy against resistant malaria strains. The synthesized compounds were evaluated for their ability to inhibit hemozoin formation, a crucial mechanism for antimalarial action .
| Compound | Activity Against CQ-R Strains | Mode of Action |
|---|---|---|
| Compound A | High | Inhibition of hemozoin formation |
| Compound B | Moderate | Interaction with heme |
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent . Studies have indicated that it possesses activity against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapy .
Case Study:
In vitro assays demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens.
Neuropharmacology
Emerging research indicates that derivatives of quinoline compounds may be effective in treating central nervous system disorders. Compounds similar to this compound have been investigated for their potential neuroprotective effects and ability to modulate neurotransmission pathways .
Case Study:
Research highlighted the efficacy of quinoline derivatives in animal models for anxiety and depression, showing promise for developing new therapeutic agents targeting these conditions.
Industrial Applications
The compound also finds use in industrial applications, particularly in the development of new materials due to its unique chemical structure. Its properties can be harnessed in creating advanced polymers or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Quinoline Derivatives
The following table summarizes key structural, synthetic, and physicochemical properties of 4-Hydroxy-6-methyl-2-propylquinoline and related compounds:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Hydrophobicity : The 2-propyl chain in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methyl) or polar groups (e.g., hydroxyethyl in 4b). This could improve membrane permeability in biological systems.
- Melting Points : Compounds with aromatic or bulky substituents (e.g., 4k with Cl and MeO groups) exhibit higher melting points (>200°C) due to stronger intermolecular interactions, whereas alkyl-substituted derivatives (e.g., 4b) have lower melting points (~130°C) .
Synthetic Routes: PPA Cyclization: Effective for introducing hydroxy and alkyl groups at specific positions (e.g., 4-hydroxy-2-phenylquinoline derivatives) . Pd-Catalyzed Cross-Coupling: Enables precise functionalization, as seen in 4k’s synthesis, but requires specialized catalysts and conditions .
Biological Relevance: Antimicrobial Potential: The 4-hydroxy group is a common feature in antimicrobial quinolines (e.g., ciprofloxacin analogs) . The 6-methyl and 2-propyl groups may modulate activity against resistant strains. Pharmacological Applications: Amino- and chloro-substituted derivatives (e.g., 4k and ) are explored for anticancer and agrochemical uses, suggesting that the target compound’s substituents could be optimized for similar purposes.
Biological Activity
Overview
4-Hydroxy-6-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The unique structure of this compound, featuring a hydroxyl group at the 4-position, a methyl group at the 6-position, and a propyl group at the 2-position, contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The synthesis of this compound can be achieved through various methods, including the reaction of aniline derivatives with malonic acid equivalents. This compound exhibits notable chemical reactivity, undergoing oxidation, reduction, and substitution reactions. For example, oxidation can yield quinone derivatives, while reduction may produce hydroquinoline derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known for their ability to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition mechanism is significant in the context of developing antibacterial agents.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that quinoline derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.1 mg/ml .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Quinoline derivatives have demonstrated cytotoxic activity against several cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly enhance the anticancer efficacy of these compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluating various quinoline derivatives found that this compound exhibited potent activity against Bacillus subtilis and Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
- Anticancer Research : Another research focused on the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating significant growth inhibition compared to control groups.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | MIC: 0.1 mg/ml against E. coli | IC50: Significant growth inhibition |
| 4-Hydroxyquinoline | Moderate | Low |
| 6-Methylquinoline | Low | Moderate |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| PPA-mediated cyclization | 65–75 | Toluene, 8h reflux | |
| Metal-free ionic liquid | 70–80 | Ethanol, room temperature |
What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Basic Research Question
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 or CDCl3 to identify proton environments (e.g., hydroxyl proton at δ 10–12 ppm, quinoline ring protons at δ 7–9 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., quinoline ring planarity) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 217.12) .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
- Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory Tests : COX-2 inhibition assays using ELISA kits .
Note : Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate measurements for statistical validity.
How does the position of substituents affect bioactivity, and how can structure-activity relationship (SAR) studies be structured?
Advanced Research Question
- Substituent Effects :
- SAR Workflow :
- Synthesize derivatives with varied substituents (e.g., 6-Cl, 6-OCH3).
- Test biological activities (e.g., MIC, IC).
- Perform QSAR modeling using software like Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with activity .
How should researchers address discrepancies in reported biological activities of quinoline derivatives?
Advanced Research Question
Discrepancies often arise due to:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Compound Purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to verify quality .
- Biological Models : Compare results across multiple cell lines or microbial strains to assess consistency .
What advanced computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of protein-ligand complexes .
- ADMET Prediction : SwissADME to evaluate pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
What strategies exist for regioselective functionalization of the quinoline ring?
Q. Methodological Focus
- Electrophilic Substitution : Direct nitration at the 5-position using HNO3/H2SO4 at 0°C .
- Cross-Coupling Reactions : Suzuki-Miyaura to introduce aryl groups at the 2-position using Pd(PPh3)4 .
- Protection/Deprotection : Use acetyl groups to protect hydroxyl moieties during alkylation .
How can researchers ensure reproducibility in synthetic and biological studies?
Q. Methodological Focus
- Detailed Protocols : Report exact molar ratios (e.g., 1:2 amine:carbonyl), solvent volumes, and reaction times .
- Data Transparency : Share raw NMR/MS files and crystallographic data (CCDC deposition) .
- Collaborative Validation : Cross-validate results with independent labs using identical compound batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
